molecular formula C12H11N3O B6640910 6-methyl-N-(pyridin-2-yl)picolinamide

6-methyl-N-(pyridin-2-yl)picolinamide

Cat. No.: B6640910
M. Wt: 213.23 g/mol
InChI Key: UUYBLNWVKXRGHB-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-yl)picolinamide is a chemical compound supplied for research purposes only. It is not intended for diagnostic or therapeutic uses. This picolinamide derivative is structurally related to compounds used in advanced pharmacological and catalytic research. In neuroscience, similar N-(pyridin-2-yl)picolinamide scaffolds are found in potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . Research into mGlu5 NAMs is extensive due to their potential utility in treating a range of central nervous system disorders, including addiction, anxiety, major depressive disorder, and Parkinson's disease levodopa-induced dyskinesia . The core structure of this compound also serves as a valuable ligand in organometallic chemistry. Specifically, N-(pyridin-2-yl)picolinamide ligands can be synthesized from picolinic acid and the corresponding pyridin-2-amine, and have been used to form tetranickel cluster complexes . These complexes have demonstrated good catalytic activity in ethylene oligomerization, a process important in the petrochemical industry . Researchers can utilize this compound as a key building block or precursor in the synthesis of more complex molecules for various investigative applications.

Properties

IUPAC Name

6-methyl-N-pyridin-2-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-5-4-6-10(14-9)12(16)15-11-7-2-3-8-13-11/h2-8H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBLNWVKXRGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Mediated Coupling

The most widely used method involves converting 6-methylpicolinic acid to its acid chloride, which is then reacted with 2-aminopyridine:

  • Activation Step :

    • 6-Methylpicolinic acid is treated with thionyl chloride (SOCl₂) at reflux (60–80°C) for 2–4 hours to form 6-methylpicolinoyl chloride.

    • Key Considerations : Excess SOCl₂ ensures complete conversion, and anhydrous conditions prevent hydrolysis.

  • Amide Bond Formation :

    • The acid chloride is reacted with 2-aminopyridine in pyridine at −15°C to minimize side reactions.

    • Reaction Equation :

      C7H7NO2+SOCl2C7H6ClNO+HCl+SO2\text{C}_7\text{H}_7\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_6\text{ClNO} + \text{HCl} + \text{SO}_2 C7H6ClNO+C5H6N2C12H11N3O+HCl\text{C}_7\text{H}_6\text{ClNO} + \text{C}_5\text{H}_6\text{N}_2 \rightarrow \text{C}_{12}\text{H}_{11}\text{N}_3\text{O} + \text{HCl}
    • Yield : 60–75% after purification by flash chromatography.

Table 1: Acid Chloride Method Parameters

ParameterDetails
ReagentsSOCl₂, pyridine, 2-aminopyridine
Temperature−15°C (amide step)
SolventPyridine
PurificationFlash chromatography (SiO₂, EtOAc/hexane)
Yield60–75%

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling agents to bypass acid chloride formation:

  • HATU/EDCI-Mediated Coupling :

    • 6-Methylpicolinic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM).

    • 2-Aminopyridine is added with a base (e.g., triethylamine) to facilitate nucleophilic attack.

    • Advantages : Avoids corrosive SOCl₂; suitable for moisture-sensitive substrates.

    • Yield : 50–65% after recrystallization.

Table 2: Coupling Reagent Comparison

ReagentBaseSolventYield (%)Purity (%)
HATUDIPEADCM6598
EDCITriethylamineDCM5895

Industrial-Scale Production Methods

Continuous Flow Reactors

Industrial synthesis leverages continuous flow systems to enhance reproducibility:

  • Process : 6-Methylpicolinic acid and 2-aminopyridine are pumped through a reactor with immobilized coupling agents (e.g., HATU).

  • Benefits :

    • Reduced reaction time (2 hours vs. 12 hours batchwise).

    • 20% higher yield due to precise temperature control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

  • Conditions : 100°C, 30 minutes, 300 W irradiation.

  • Outcome : 85% conversion rate, minimizing side products like N-acetylated derivatives.

Optimization of Reaction Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF and THF improve solubility but may require higher temperatures.

  • Non-Polar Solvents : Toluene reduces side reactions but slows reaction kinetics.

Table 3: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)
DMF8070
THF6065
Toluene10055

Temperature Control

  • Low Temperatures (−15°C): Suppress hydrolysis of acid chlorides.

  • Elevated Temperatures (80°C): Accelerate coupling reagent-mediated reactions but risk decomposition.

Purification and Characterization Techniques

Chromatographic Purification

  • Flash Chromatography : Silica gel with EtOAc/hexane (3:7) eluent achieves >95% purity.

  • HPLC Analysis : Confirms purity using a C18 column (UV detection at 254 nm).

Spectroscopic Validation

  • ¹H NMR : Key signals include methyl protons at δ 2.5 ppm and pyridine protons at δ 7.0–8.5 ppm.

  • HRMS : Molecular ion peak at m/z 213.23 [M+H]⁺.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)Scalability
Acid Chloride7598Moderate
HATU-Mediated6598High
Continuous Flow8599Industrial

Challenges and Troubleshooting

Low Yields

  • Cause : Incomplete acid activation or competing hydrolysis.

  • Solution : Use molecular sieves to maintain anhydrous conditions.

Side Reactions

  • N-Acetylation : Minimized by using fresh coupling agents and stoichiometric base .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-2-yl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-methyl-N-(pyridin-2-yl)picolinamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor agonists or antagonists.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N-(pyridin-2-yl)picolinamide depends on its specific application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridin-2-yl and picolinamide groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and catalytic activity.

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Picolinamide Core

N-Alkyl/N-Aryl Picolinamides
  • N-Butyl-N-methyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () :

    • Structure : Incorporates a pyridazine ring and N-butyl-N-methyl substituents.
    • Synthesis : 47% yield via flash chromatography (petroleum ether/ethyl acetate). Forms a 57:43 isomer mixture, indicating steric challenges with bulky alkyl groups .
    • Physical Properties : Melting point (M.p.) = 113°C; higher solubility in polar solvents than the target compound due to pyridazine’s electron-deficient nature.
  • N-Methyl-N-octyl-6-(6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () :

    • Structure : Features a longer N-octyl chain, enhancing lipophilicity.
    • Synthesis : Lower yield (27%) due to increased steric hindrance from the octyl group .
Pyridin-2-yl Derivatives with Alternative Functional Groups
  • 5-(Imidazolidin-2-ylideneamino)-N-(pyridin-2-yl)picolinamide (): Structure: Replaces the methyl group with an imidazolidin-2-ylideneamino moiety. Synthesis: Requires trifluoroacetic acid (TFA) for deprotection, yielding 35% after precipitation . Application: Potential in biophysical studies due to hydrogen-bonding capacity.
  • (R)-N-(1-Cyclopropylethyl)-6-methylpicolinamide () :

    • Structure : Cyclopropyl group introduces stereochemical complexity (R-configuration).
    • Properties : Enhanced rigidity compared to the target compound, influencing binding affinity in biological targets .

Functional Group Modifications

Aldehyde vs. Amide Derivatives
  • 6-Methyl-2-pyridinecarboxaldehyde () :

    • Structure : Replaces the amide with an aldehyde group.
    • Similarity : 0.86 (structural similarity score), but reduced hydrogen-bonding capacity compared to the amide .
  • 6-(Fluoromethyl)picolinaldehyde () :

    • Structure : Fluorine substitution enhances electronegativity and metabolic stability.
    • Application : Useful in fluorophilic interactions in drug design .

Medicinal Chemistry

  • BET Bromodomain Inhibitors (): Example: CDD-813 (5-(2,4-dimethylphenyl)-N-(2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)picolinamide). Activity: Potent inhibitor due to aromatic stacking and amide-mediated hydrogen bonding. Comparison: The target compound lacks the quinoline moiety, reducing BET affinity but offering simpler synthetic accessibility .
  • Fungicidal Picolinamides () :

    • Macrocyclic Analogs : Exhibit enhanced activity against fungal pathogens due to conformational rigidity.
    • Patent Data : Dow AgroSciences’ picolinamide derivatives highlight the scaffold’s versatility in agrochemical design .

Physicochemical Properties

Compound Molecular Formula M.p. (°C) Yield (%) Key Functional Groups Application Reference
6-Methyl-N-(pyridin-2-yl)picolinamide C12H11N3O N/A N/A 6-methyl, pyridin-2-yl amide Scaffold for drug design -
N-Butyl-N-methyl-6-(pyridazin-3-yl) analog C21H23N5O 113 47 Pyridazine, N-alkyl Material science
CDD-813 (BET inhibitor) C32H33N3O3 N/A 68 Quinoline, dimethylphenyl Anticancer
(R)-N-(1-Cyclopropylethyl) analog C12H16N2O N/A N/A Cyclopropyl, stereocenter Chiral ligands

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-methyl-N-(pyridin-2-yl)picolinamide?

Answer:
The synthesis of pyridinamide derivatives typically involves coupling reactions between picolinic acid derivatives and substituted pyridines. A common approach includes:

Activation of the carboxylic acid : Treat 6-methylpicolinic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Amide bond formation : React the acid chloride with 2-aminopyridine under inert conditions (e.g., N₂ atmosphere) in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .

Purification : Use column chromatography or recrystallization to isolate the product. Validate purity via HPLC or NMR .

Key Considerations : Optimize reaction temperature (typically 60–80°C) and solvent choice (e.g., dichloromethane or tetrahydrofuran) to minimize side reactions.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm the presence of methyl (δ ~2.5 ppm) and pyridine protons (δ 7.0–8.5 ppm). Compare with structurally similar compounds like N-(6-methylpyridin-2-yl)formamide .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolve bond angles and spatial arrangement, as demonstrated for dichloropyridine analogs .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) : Calculate the electrophilicity of the carbonyl group and electron density distribution on the pyridine ring to identify reactive sites .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, pyridinamide derivatives with thiazole moieties show enhanced interactions with kinase domains .

Reaction Pathway Simulation : Use software like Gaussian or ORCA to model transition states and activation energies for substitution reactions .

Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates measured via UV-Vis spectroscopy).

Advanced: How should researchers address contradictory spectral data during structural validation?

Answer:
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

Multi-Solvent NMR Analysis : Test in deuterated DMSO and CDCl₃ to detect solvent-dependent tautomeric shifts .

2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.

Independent Synthesis : Reproduce the compound via alternative routes (e.g., using 6-methylpicolinimidamide intermediates ) to confirm consistency.

Example : If a methyl group signal splits unexpectedly, consider steric hindrance from the pyridine ring or rotational isomerism .

Advanced: What experimental designs are effective for evaluating the biological activity of this compound?

Answer:

In Vitro Enzyme Assays : Screen against kinases or proteases using fluorescence-based assays. For instance, pyridinamide analogs with tetrahydrothiazolo moieties exhibit inhibitory activity against inflammatory enzymes .

Cytotoxicity Profiling : Use cell lines (e.g., HeLa or HEK293) to assess IC₅₀ values via MTT assays.

Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methyl vs. halogen groups) and correlate changes with activity trends.

Data Interpretation : Apply statistical tools (e.g., ANOVA) to differentiate significant effects from noise. Use factorial design to optimize assay conditions (e.g., pH, temperature) .

Advanced: How can researchers resolve low yields during the coupling step of picolinamide synthesis?

Answer:
Low yields often stem from incomplete activation of the carboxylic acid or competing side reactions. Solutions include:

Pre-Activation : Use coupling agents like HATU or EDCI to stabilize the intermediate .

Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate before side products dominate.

Case Study : For N-(6-allyl-2-chloropyridin-3-yl)pivalamide, yields improved from 45% to 72% by switching from DMF to THF as the solvent .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridine ring.
  • Moisture Control : Use desiccants in storage containers, as amide bonds may hydrolyze in humid conditions.
  • Temperature : Long-term stability requires storage at –20°C, as shown for similar pyridinamide derivatives .

Advanced: What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

Answer:
Regioselectivity is influenced by electronic and steric factors:

Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution to the desired position .

Metal Catalysis : Use palladium catalysts for C–H activation at the 4-position of the pyridine ring, as demonstrated in dichloropyridine analogs .

Computational Guidance : Pre-screen reaction sites using DFT-based Fukui indices to predict reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methyl-N-(pyridin-2-yl)picolinamide
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6-methyl-N-(pyridin-2-yl)picolinamide

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